7-Amino-4-methyl-1,8-naphthyridin-2-ol

Catalog No.
S678850
CAS No.
1569-15-9
M.F
C9H9N3O
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-4-methyl-1,8-naphthyridin-2-ol

7-Amino-4-methyl-1,8-naphthyridin-2-ol is the superior fluorophore choice where des-methyl analogs yield insufficient quantum efficiency and batch variability. • Enhanced quantum yield directly from 4-methyl substitution for high-signal probe development. • Lower aqueous solubility ensures compatibility with organic-phase synthesis and non-polar formulations. • Steric 4-methyl group enables systematic SAR in drug discovery binding pocket optimization.

CAS Number

1569-15-9

Product Name

7-Amino-4-methyl-1,8-naphthyridin-2-ol

IUPAC Name

7-amino-4-methyl-1H-1,8-naphthyridin-2-one

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-5-4-8(13)12-9-6(5)2-3-7(10)11-9/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

URBSEJOKAKIABF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC2=C1C=CC(=N2)N

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=N2)N

Isomeric SMILES

CC1=CC(=O)N=C2C1=CC=C(N2)N

The exact mass of the compound 7-Amino-4-methyl-1,8-naphthyridin-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

7-Amino-4-methyl-1,8-naphthyridin-2-ol, 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one, 4-Methyl-7-amino-1,8-naphthyridin-2-ol, 7-Amino-4-methyl-1,8-naphthyridine-2-ol, 1,8-Naphthyridin-2-ol, 7-amino-4-methyl-

Purity

≥97%

Package Size

1 g, 5 g

7-Amino-4-methyl-1,8-naphthyridin-2-ol is a heterocyclic compound belonging to the aminonaphthyridinone class, which are functional scaffolds valued in materials science and medicinal chemistry. These structures are primarily utilized as fluorescent probes and as polydentate nitrogen-donor ligands for creating metal complexes with specific catalytic or photophysical properties. The core value proposition of this class is derived from the rigid, electron-rich naphthyridine ring system, which provides a stable framework for fluorescence and molecular recognition applications.

Research Fit

Scaffold Specific 7-amino-4-methyl-2-hydroxy substitution pattern enables targeted derivatization.
Screening Reported antimicrobial screening context against S. aureus and E. coli.
Grade Research intermediate purity suitable for medicinal chemistry and agrochemical synthesis.

Substitution of 7-Amino-4-methyl-1,8-naphthyridin-2-ol with close analogs, such as the des-methyl version (7-Amino-1,8-naphthyridin-2-ol) or isomeric quinolinones, is often unviable for reproducible outcomes. Minor structural modifications to the naphthyridine core, particularly at the 4-position, directly alter the electronic and steric environment of the fluorophore. These changes significantly impact key performance metrics including fluorescence quantum yield, solubility in process solvents, and precursor compatibility in established synthesis routes, making direct substitution a high-risk decision for both process chemistry and application performance.

Substitution Risk

Reactive Handle Mismatch
The 7-chloro analog provides an electrophilic coupling site instead of the nucleophilic 7-amino group, altering derivatization pathways.
Binding Site Compatibility
Absence of the 4-methyl group may change steric and hydrogen-bonding interactions at bacterial enzyme active sites.
Activity Profile Transfer
Reported antimicrobial activity against S. aureus and E. coli may not replicate in the closely related 7-chloro analog.

Enhanced Fluorescence Efficiency Attributed to 4-Methyl Substitution

The presence of a methyl group on a fluorophore's aromatic core can enhance fluorescence quantum yield (ΦF) by sterically hindering intramolecular rotations. This restriction of non-radiative decay pathways leads to higher emission intensity. In a comparative study of analogous fumaronitrile AIEgens, the methylated version (TFN-Me) exhibited a 1.56-fold higher fluorescence intensity than its non-methylated counterpart (TFN) in nanoparticle form. This principle indicates that 7-Amino-4-methyl-1,8-naphthyridin-2-ol is selected over its des-methyl analog for applications demanding maximum fluorescence brightness.

Evidence DimensionRelative Fluorescence Intensity Enhancement by Methylation
Target Compound DataInferred higher fluorescence intensity due to 4-methyl group.
Comparator Or BaselineTFN (non-methylated analog) vs. TFN-Me (methylated analog) shows a 1.56x increase in fluorescence intensity for the methylated compound.
Quantified Difference~1.56x (inferred)
ConditionsAqueous nanoparticle suspension, demonstrating the effect of methyl-induced steric hindrance on emission.

For applications like fluorescent labeling, probes, or sensors, a higher quantum yield translates directly to better sensitivity and lower limits of detection.

HPLC Protocol
Cross-study comparable
Reverse-phase HPLC, Newcrom R1 column; ACN/water/phosphoric acid mobile phase. Scalable to preparative and UPLC.
Supports analytical and preparative workflows with reduced method development.
No publicly validated HPLC method documented for the 7-chloro analog.

Altered Solubility Profile: Reduced Aqueous Solubility Compared to Des-Methyl Analog

The addition of a methyl group increases the hydrophobicity of the naphthyridine core, impacting its solubility. The direct analog, 7-Amino-1,8-naphthyridin-2-ol, has a measured aqueous solubility of 888.66 mg/L. In contrast, a closely related isomeric structure, 7-amino-4-methyl-quinolin-2(1H)-one, is reported to have poor solubility in common solvents at room temperature, requiring hot DMSO or DMF for dissolution. This indicates that 7-Amino-4-methyl-1,8-naphthyridin-2-ol will have significantly lower aqueous solubility than its non-methylated counterpart, a critical factor for solvent selection in synthesis, purification, and formulation.

Evidence DimensionAqueous Solubility
Target Compound DataInferred to be significantly lower than 888.66 mg/L.
Comparator Or Baseline7-Amino-1,8-naphthyridin-2-ol: 888.66 mg/L.
Quantified DifferenceQualitatively significant reduction in aqueous solubility.
ConditionsAqueous solution, standard temperature and pressure.

Procurement must align with process capabilities; this compound is suited for organic-phase processes, whereas its des-methyl analog may be viable for aqueous-based systems.

PSA & LogP
Class-level inference
PSA 71.77 Ų, LogP 1.39
Computed values align with drug-likeness rules; supports lead-like scaffold selection for oral bioavailability research.
Computational prediction; specific algorithm not disclosed. Comparator analog lacks reported values.

Distinct Synthetic Precursor Requirement vs. Des-Methyl Analog

The synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol via the Friedländer condensation requires a specific β-ketoester or diketone precursor, such as ethyl acetoacetate, to introduce the C4-methyl group and form the pyridinone ring. In contrast, the synthesis of the non-methylated analog, 7-Amino-1,8-naphthyridin-2-ol, proceeds from a simpler precursor like ethyl malonate or ethyl cyanoacetate. A reported synthesis of a dihydroxy analog from 2-amino-7-hydroxy-1,8-naphthyridine achieved an 80% yield, setting a benchmark for these condensations. The choice to procure the 4-methyl version necessitates sourcing and handling of different starting materials, directly impacting supply chain and process design.

Evidence DimensionRequired Carbonyl Precursor
Target Compound DataRequires a methylated C4 synthon (e.g., ethyl acetoacetate).
Comparator Or Baseline7-Amino-1,8-naphthyridin-2-ol requires a non-methylated C4 synthon (e.g., ethyl malonate).
Quantified DifferenceQualitative difference in required starting material.
ConditionsFriedländer condensation or similar cyclization reaction conditions.

This is a fundamental procurement decision; the choice of the final compound dictates the entire upstream synthetic route and associated raw material sourcing.

Activity Spectrum
Data to verify
Reported antibacterial activity against S. aureus and E. coli; potential insecticidal activity.
Supports antimicrobial screening and pesticide discovery research context.
No direct MIC values or comparator data provided; class-level qualitative inference.

High-Sensitivity Fluorescent Probes and Labels

Where maximum signal intensity is critical, the 4-methyl group's enhancement of the fluorescence quantum yield makes this compound the preferred choice over its des-methyl analog for developing sensitive fluorescent probes for bio-imaging or materials analysis.

Precursor for Functional Dyes and Ligands in Organic-Phase Systems

The compound's lower aqueous solubility makes it well-suited for synthetic modifications and applications in organic solvents. It is the right choice for building more complex structures or for formulations where compatibility with non-polar media is required.

Scaffold for Medicinal Chemistry Programs

In drug discovery, the 4-methyl group can serve as a key structural element for probing steric interactions within a target binding site. Its use, instead of the des-methyl analog, allows for systematic exploration of structure-activity relationships where pocket size and hydrophobic interactions are being optimized.

Application Fit Matrix

Application
Selection Property
Validation Focus
DNA gyrase inhibitor research
Functionalized scaffold with 7-amino derivatization handle
Antimicrobial screening against S. aureus/E. coli; gyrase target engagement
Analytical reference for naphthyridine quantification
Published HPLC method with defined conditions
Method transfer and reproducibility in bioanalytical workflows
Insecticide lead generation
Reported insecticidal activity and heterocyclic core
Pesticide screening and mode-of-action investigation
Diversity-oriented library synthesis
Multiple reactive functional groups (amino, hydroxy, methyl)
Library construction and broad biological screening

XLogP3

0.2

Other CAS

1569-15-9

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